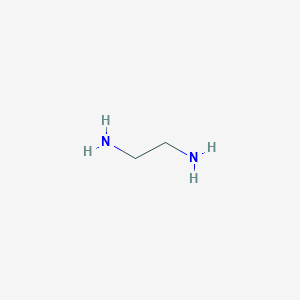

Ethylenediamine

Numéro de catalogue B042938

:

107-15-3

Poids moléculaire: 60.10 g/mol

Clé InChI: PIICEJLVQHRZGT-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US04259488

Procedure details

3.87 g of 1-amino-3-imino-isoindolenine and 1.95 g of bis-cyanoacetylethylenediamine are heated in 50 ml of water for 2 hours to reflux temperature. Then 2.56 g of barbituric acid and 20 ml of acetic acid are added and the mixture is refluxed for a further 5 hours. The pigment is collected hot with suction and washed with water and dried, affording 5.1 g of a yellow colourant powder. When incorporated in lacquers without further treatment, this pigment produces brilliant, strong colourations of outstanding fastness to overstripe bleeding. For incorporation in printing inks or plastics, the pigment is advantageously brought into the form of a preparation. This is accomplished by known methods by coating the finely dispersed pigment with substrate-compatible resins. When the pigment is used in printing, brilliant yellow colourations of excellent lightfastness are obtained. The bis-cyanoacetylethylenediamine (m.p. 191° C.) is obtained by conventional methods by reaction of ethylenediamine with ethyl cyanoacetate.

Identifiers

|

REACTION_CXSMILES

|

C1C=C2C(N)=NC(=N)C2=CC=1.[C:12]([CH2:14][C:15]([NH:17][CH2:18][CH2:19][NH:20][C:21](=[O:25])[CH2:22][C:23]#[N:24])=[O:16])#[N:13].[NH:26]1[C:33](=O)[CH2:32][C:30](=[O:31])NC1=O.C1C(=NNC2C=CC(/C=C/C3C=CC(NN=C4C=CC(=O)C=C4)=CC=3S([O-])(=O)=O)=C(S([O-])(=O)=O)C=2)C=C[C:37](=[O:38])[CH:36]=1.[Na+].[Na+]>O.C(O)(=O)C>[C:23]([CH2:22][C:21]([NH:20][CH2:19][CH2:18][NH:17][C:15](=[O:16])[CH2:14][C:12]#[N:13])=[O:25])#[N:24].[CH2:19]([NH2:20])[CH2:18][NH2:17].[C:33]([CH2:32][C:30]([O:38][CH2:37][CH3:36])=[O:31])#[N:26] |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.87 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C2C(=C1)C(=NC2=N)N

|

|

Name

|

|

|

Quantity

|

1.95 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CC(=O)NCCNC(CC#N)=O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

2.56 g

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC(=O)CC1=O

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=O)C=CC1=NNC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NN=C4C=CC(=O)C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is refluxed for a further 5 hours

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The pigment is collected hot with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

affording 5.1 g of a yellow colourant powder

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

this pigment produces brilliant

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the pigment is advantageously brought into the form of a preparation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)CC(=O)NCCNC(CC#N)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CN)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)CC(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04259488

Procedure details

3.87 g of 1-amino-3-imino-isoindolenine and 1.95 g of bis-cyanoacetylethylenediamine are heated in 50 ml of water for 2 hours to reflux temperature. Then 2.56 g of barbituric acid and 20 ml of acetic acid are added and the mixture is refluxed for a further 5 hours. The pigment is collected hot with suction and washed with water and dried, affording 5.1 g of a yellow colourant powder. When incorporated in lacquers without further treatment, this pigment produces brilliant, strong colourations of outstanding fastness to overstripe bleeding. For incorporation in printing inks or plastics, the pigment is advantageously brought into the form of a preparation. This is accomplished by known methods by coating the finely dispersed pigment with substrate-compatible resins. When the pigment is used in printing, brilliant yellow colourations of excellent lightfastness are obtained. The bis-cyanoacetylethylenediamine (m.p. 191° C.) is obtained by conventional methods by reaction of ethylenediamine with ethyl cyanoacetate.

Identifiers

|

REACTION_CXSMILES

|

C1C=C2C(N)=NC(=N)C2=CC=1.[C:12]([CH2:14][C:15]([NH:17][CH2:18][CH2:19][NH:20][C:21](=[O:25])[CH2:22][C:23]#[N:24])=[O:16])#[N:13].[NH:26]1[C:33](=O)[CH2:32][C:30](=[O:31])NC1=O.C1C(=NNC2C=CC(/C=C/C3C=CC(NN=C4C=CC(=O)C=C4)=CC=3S([O-])(=O)=O)=C(S([O-])(=O)=O)C=2)C=C[C:37](=[O:38])[CH:36]=1.[Na+].[Na+]>O.C(O)(=O)C>[C:23]([CH2:22][C:21]([NH:20][CH2:19][CH2:18][NH:17][C:15](=[O:16])[CH2:14][C:12]#[N:13])=[O:25])#[N:24].[CH2:19]([NH2:20])[CH2:18][NH2:17].[C:33]([CH2:32][C:30]([O:38][CH2:37][CH3:36])=[O:31])#[N:26] |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.87 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C2C(=C1)C(=NC2=N)N

|

|

Name

|

|

|

Quantity

|

1.95 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CC(=O)NCCNC(CC#N)=O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

2.56 g

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC(=O)CC1=O

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=O)C=CC1=NNC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NN=C4C=CC(=O)C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is refluxed for a further 5 hours

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The pigment is collected hot with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

affording 5.1 g of a yellow colourant powder

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

this pigment produces brilliant

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the pigment is advantageously brought into the form of a preparation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)CC(=O)NCCNC(CC#N)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CN)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)CC(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04259488

Procedure details

3.87 g of 1-amino-3-imino-isoindolenine and 1.95 g of bis-cyanoacetylethylenediamine are heated in 50 ml of water for 2 hours to reflux temperature. Then 2.56 g of barbituric acid and 20 ml of acetic acid are added and the mixture is refluxed for a further 5 hours. The pigment is collected hot with suction and washed with water and dried, affording 5.1 g of a yellow colourant powder. When incorporated in lacquers without further treatment, this pigment produces brilliant, strong colourations of outstanding fastness to overstripe bleeding. For incorporation in printing inks or plastics, the pigment is advantageously brought into the form of a preparation. This is accomplished by known methods by coating the finely dispersed pigment with substrate-compatible resins. When the pigment is used in printing, brilliant yellow colourations of excellent lightfastness are obtained. The bis-cyanoacetylethylenediamine (m.p. 191° C.) is obtained by conventional methods by reaction of ethylenediamine with ethyl cyanoacetate.

Identifiers

|

REACTION_CXSMILES

|

C1C=C2C(N)=NC(=N)C2=CC=1.[C:12]([CH2:14][C:15]([NH:17][CH2:18][CH2:19][NH:20][C:21](=[O:25])[CH2:22][C:23]#[N:24])=[O:16])#[N:13].[NH:26]1[C:33](=O)[CH2:32][C:30](=[O:31])NC1=O.C1C(=NNC2C=CC(/C=C/C3C=CC(NN=C4C=CC(=O)C=C4)=CC=3S([O-])(=O)=O)=C(S([O-])(=O)=O)C=2)C=C[C:37](=[O:38])[CH:36]=1.[Na+].[Na+]>O.C(O)(=O)C>[C:23]([CH2:22][C:21]([NH:20][CH2:19][CH2:18][NH:17][C:15](=[O:16])[CH2:14][C:12]#[N:13])=[O:25])#[N:24].[CH2:19]([NH2:20])[CH2:18][NH2:17].[C:33]([CH2:32][C:30]([O:38][CH2:37][CH3:36])=[O:31])#[N:26] |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.87 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C2C(=C1)C(=NC2=N)N

|

|

Name

|

|

|

Quantity

|

1.95 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CC(=O)NCCNC(CC#N)=O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

2.56 g

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC(=O)CC1=O

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=O)C=CC1=NNC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NN=C4C=CC(=O)C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is refluxed for a further 5 hours

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The pigment is collected hot with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

affording 5.1 g of a yellow colourant powder

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

this pigment produces brilliant

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the pigment is advantageously brought into the form of a preparation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)CC(=O)NCCNC(CC#N)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CN)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)CC(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |